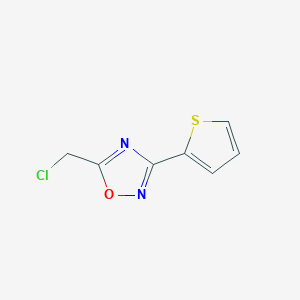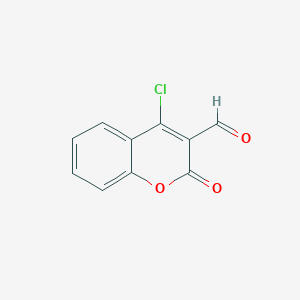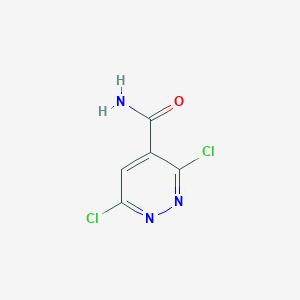![molecular formula C8H8N2OS2 B1361896 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one CAS No. 38201-64-8](/img/structure/B1361896.png)
2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one
Overview
Description
“2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one” is a chemical compound with the molecular formula C8H8N2OS2 . It’s been investigated for its analgesic, anti-inflammatory, and antibacterial activities .
Synthesis Analysis
The starting material 3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one was synthesized from 2-amino-3-carbethoxy-4,5-dimethyl thiophene by a novel innovative route . A new series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-ones were synthesized by reacting 3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one with different aldehydes and ketones .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thieno[2,3-d]pyrimidin-4(3h)-one core with two methyl groups attached to the thiophene ring and a mercapto group attached to the pyrimidine ring .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 212.3 g/mol . Other physical and chemical properties such as its exact mass, monoisotopic mass, and topological polar surface area are also available .Scientific Research Applications
Synthesis and Biological Activities
A series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized for potential use as analgesic and anti-inflammatory agents. These compounds, including AS1 and AS3, showed significant analgesic and anti-inflammatory activities, comparable to diclofenac sodium, a standard reference (Alagarsamy, Vijayakumar, & Solomon, 2007). Another study synthesized similar compounds, reporting potent analgesic activities and mild ulcerogenic potential compared to aspirin (Alagarsamy, Shankar, & Solomon, 2007).
Chemical Synthesis Innovations
The reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation for the synthesis of thieno[2,3-d]pyrimidines hasbeen investigated, resulting in various 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives. This innovative method demonstrates the potential for efficient synthesis in organic chemistry (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Antimicrobial and Anticancer Properties
Research has also shown that derivatives of 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one possess antimicrobial and anticancer properties. For example, some novel 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones, evaluated for cytotoxicity against various cancer cell lines, demonstrated significant cytotoxicity. This suggests potential applications in cancer treatment and pharmacology (Mavrova et al., 2016). Similarly, a study on novel thieno[2,3-d]pyrimidin-4(3H)-ones revealed excellent fungicidal activities against various fungi, indicating potential use in antifungal therapies (Hu, Zheng, Ruan, & Ding, 2008).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of 2H- and 2-(p-tolylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ones have been analyzed using X-ray diffraction, providing valuable insights into their chemical structure and potential applications in material science and molecular engineering (Tashkhodzhaev et al., 2001).
properties
IUPAC Name |
5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS2/c1-3-4(2)13-7-5(3)6(11)9-8(12)10-7/h1-2H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZYPEIFPBHUDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=S)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353974 | |
| Record name | 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38201-64-8 | |
| Record name | 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1361821.png)







